molecular formula C9H11F3N2 B6179703 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 2613382-72-0

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B6179703
CAS RN: 2613382-72-0
M. Wt: 204.2
InChI Key:
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Description

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole, also referred to as CPTP, is an organic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring that is fused to a cyclopentyl and a trifluoromethyl group. CPTP is a unique compound due to its unique properties, which make it useful for a variety of scientific applications.

Scientific Research Applications

CPTP has a variety of scientific research applications. It is used as an organic ligand in coordination chemistry, and it is also used as a reagent in organic synthesis. In addition, CPTP has been used as an inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation. CPTP has also been used as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Mechanism of Action

CPTP is believed to act as an inhibitor of the enzyme phosphodiesterase-4 by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of the phosphodiester bond in cyclic AMP. This inhibition of the enzyme leads to an increase in the level of cyclic AMP, which has a variety of effects on the body.
Biochemical and Physiological Effects
The inhibition of phosphodiesterase-4 by CPTP has a variety of biochemical and physiological effects. One of the most notable effects is the decrease in inflammation. This decrease in inflammation is due to the increase in the level of cyclic AMP, which has an anti-inflammatory effect. In addition, CPTP has been shown to have an anti-microbial effect, as it has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of CPTP in lab experiments has a variety of advantages and limitations. One of the main advantages of using CPTP is that it is relatively easy to synthesize, as it can be synthesized from readily available starting materials. In addition, CPTP is relatively stable, which makes it suitable for use in a variety of lab experiments. However, CPTP is not as potent as some other compounds, which can limit its use in certain experiments.

Future Directions

In the future, CPTP could be used in a variety of ways. One potential application is in the development of new drugs, as CPTP could be used as a lead compound in drug discovery. In addition, CPTP could be used as an inhibitor of other enzymes, such as kinases, which could be useful in the treatment of various diseases. Finally, CPTP could be used as a reagent in organic synthesis, as it is relatively stable and easy to synthesize.

Synthesis Methods

CPTP can be synthesized from the reaction of 5-trifluoromethyl-1H-pyrazole and cyclopentyl bromide. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. This reaction yields a product that has a yield of around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole involves the reaction of cyclopentanone with trifluoroacetic acid and hydrazine hydrate to form 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrazide, which is then cyclized to form the final product.", "Starting Materials": [ "Cyclopentanone", "Trifluoroacetic acid", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with trifluoroacetic acid and hydrazine hydrate in the presence of a catalyst to form 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrazide.", "Step 2: The 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrazide is cyclized by heating with a dehydrating agent to form 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole." ] }

CAS RN

2613382-72-0

Product Name

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C9H11F3N2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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